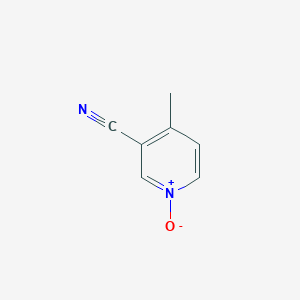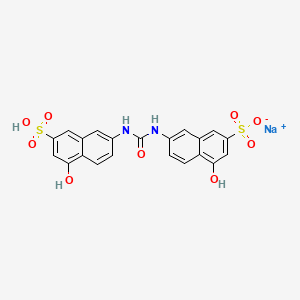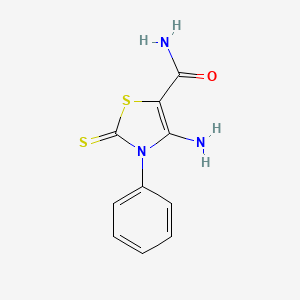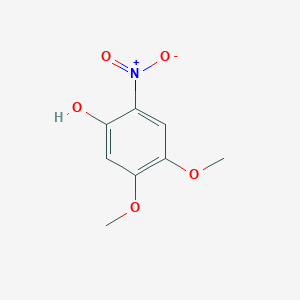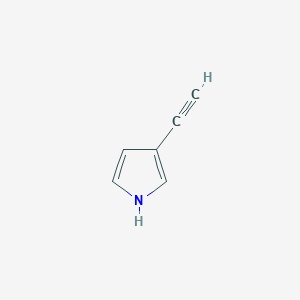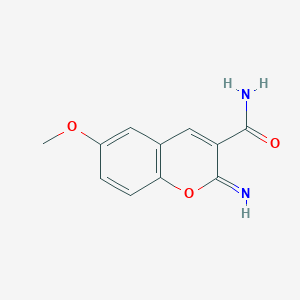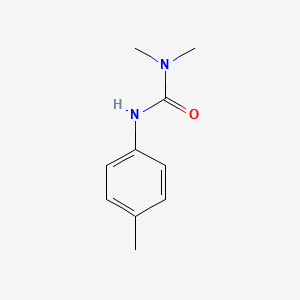
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol
Overview
Description
“1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol” is a chemical compound . Its IUPAC name is 2-bromo-1-(naphthalen-2-yl)ethan-1-ol . It has a molecular weight of 251.12 and its InChI Code is 1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol” is C20H13BrO . This indicates that it contains 20 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol” is a powder . It has a melting point of 66-68°C .Scientific Research Applications
Bromination and Complex Formation
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol, as part of the broader family of bromonaphthalenes, has been studied in its interaction with platinum. A study demonstrated that bromination of a Pt(II) metallacycle with Br2 results in Pt−C bond cleavage, leading to the formation of various bromonaphthalene complexes. This suggests potential applications in the study of organometallic chemistry and catalysis (Chanda & Sharp, 2007).
Synthesis of Oligo(naphthalene-2,3-diyl)s
The compound's derivatives have been utilized in the synthesis of oligo(naphthalene-2,3-diyl)s through palladium-catalyzed cross-coupling reactions. These compounds exhibit a helical secondary structure, which is significant in materials science and the study of molecular assemblies (Motomura et al., 2005).
Study in Friedel–Crafts Acetylation
A study on the acetylation of 2-bromonaphthalene has provided insights into the reactivity of the compound's derivatives in organic synthesis. This research contributes to the understanding of reaction mechanisms and the formation of various isomers (Girdler et al., 1966).
Synthesis of Imine Ketones
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol and its derivatives are involved in the synthesis of 1-(arylimino)naphthalen-2(1H)-ones, which have potential applications in creating special optical materials. This indicates its relevance in the field of material science and optical engineering (Yu et al., 2019).
Dioxin Formation Studies
In environmental science, studies on bromonaphthalenes like 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol contribute to understanding the formation of hazardous byproducts, such as brominated dioxins, from the thermal degradation of brominated hydrocarbons (Evans & Dellinger, 2003).
Fluorescence Probes for Hypochlorite Detection
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol derivatives like BINOL have been used as fluorescence probes for detecting hypochlorite, an important reactive oxygen species. This application is crucial in biological and chemical sensing technologies (Li et al., 2016).
Facilitating Asymmetric Synthesis
Research on 1-bromonaphthalenes shows their utility in asymmetric synthesis, such as the production of 1,1′-binaphthyl-2-carboxylic acids. This has implications for synthetic chemistry and the creation of chiral molecules (Hotta et al., 1990).
Emission Spectra Studies
Studies on the emission spectra of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol derivatives provide valuable data for understanding photophysical properties, which is significant for applications in fluorescence and spectroscopy (Ogawa et al., 1978).
X-Ray Diffraction Analysis
The crystal structure of 2-bromonaphthalene, a related compound, has been analyzed using X-ray powder diffraction. This research aids in understanding solid-state properties and phase transitions in similar compounds (Sañé et al., 1996).
Ultrasound Irradiation Synthesis
The compound's derivatives have been synthesized using ultrasound irradiation, demonstrating an efficient methodology in organic synthesis and green chemistry (Mokhtary & Torabi, 2017).
Microbial Oxidation Studies
Microbial oxidation of bromonaphthalenes, including 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol, has been explored, contributing to the understanding of biotransformation and potential applications in biocatalysis (Hudlický et al., 1996).
Soil Bacteria Decomposition
The decomposition of 1-bromonaphthalene by soil bacteria has been studied, providing insights into environmental biodegradation and the fate of such compounds in nature (Walker & Wiltshire, 1955).
Thiophene Units Interaction
Research involving derivatives of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol, interacting with thiophene units, offers insights into the stabilization of radical cations and applications in electrochemistry (Kuroda et al., 1992).
Heavy-Atom Effect Studies
Investigations into the heavy-atom effect using halonaphthalene adducts, including 1-bromonaphthalene, contribute to the understanding of photophysical behaviors in luminescent materials (Elbjeirami et al., 2007).
Safety and Hazards
The safety information for “1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVRIZFELKNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347550 | |
| Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol | |
CAS RN |
721457-68-7 | |
| Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



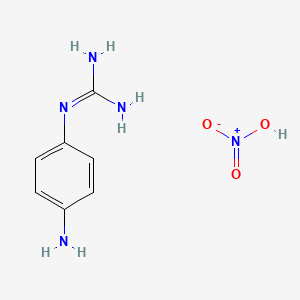
methyl}amino)benzoic acid](/img/structure/B3056454.png)

